![molecular formula C24H40N2O4S B558613 N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid CAS No. 78452-59-2](/img/structure/B558613.png)
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt: is a chemical compound with the molecular formula C24H40N2O4S and a molecular weight of 452.65 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Free beta-(2-thienyl)-D-alanine.
Scientific Research Applications
Chemistry: In chemistry, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used as a building block for the synthesis of more complex molecules. It is particularly useful in peptide synthesis due to its protected amino group .
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a model compound for understanding the behavior of thiophene-containing amino acids in proteins .
Medicine: While not directly used in therapeutic applications, this compound aids in the development of peptide-based drugs by providing insights into the stability and reactivity of thiophene-containing peptides .
Industry: In the industrial sector, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used in the production of specialized chemicals and materials, particularly those involving peptide synthesis .
Mechanism of Action
The mechanism of action of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of beta-(2-thienyl)-D-alanine. The pathways involved include peptide bond formation and subsequent biochemical interactions in proteomics research .
Comparison with Similar Compounds
- Boc-beta-(2-thienyl)-L-alanine dicyclohexylammonium salt
- Boc-beta-(2-furyl)-D-alanine dicyclohexylammonium salt
- Boc-beta-(2-thienyl)-DL-alanine dicyclohexylammonium salt
Uniqueness: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-alanine) and the presence of a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable in specialized research applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJUPIDDUMKSU-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
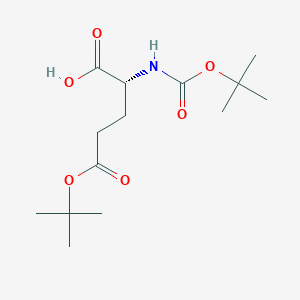

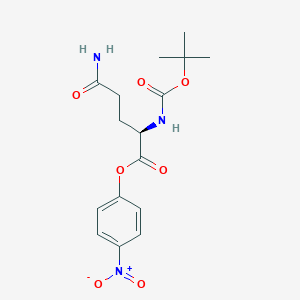
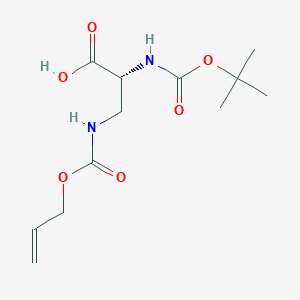

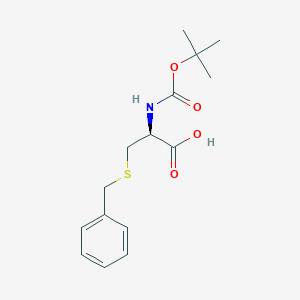



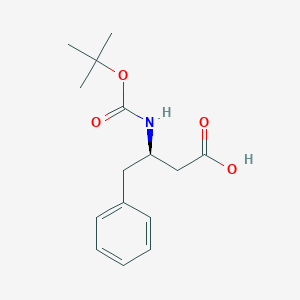
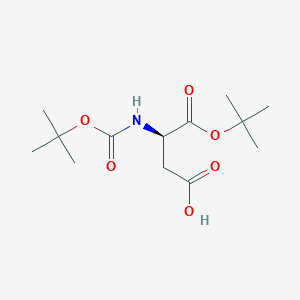

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)

